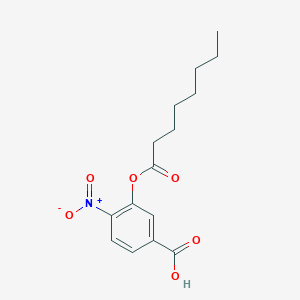

4-Nitro-3-(octanoyloxy)benzoic acid

Description

Contextualization within Substituted Benzoic Acid Chemistry

4-Nitro-3-(octanoyloxy)benzoic acid belongs to the vast family of substituted benzoic acids. Benzoic acid, a simple aromatic carboxylic acid, can be chemically modified by attaching various functional groups to its benzene (B151609) ring, leading to a diverse array of molecules with unique chemical and physical properties.

The substituents on the benzene ring profoundly influence the molecule's characteristics. In the case of this compound, two key functional groups are present: a nitro group (-NO₂) at the fourth position and an octanoyloxy group (-O-CO-(CH₂)₆CH₃) at the third position relative to the carboxylic acid group (-COOH). The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid. This is a general principle in the chemistry of substituted benzoic acids, where electron-withdrawing substituents stabilize the carboxylate anion formed upon deprotonation, thus facilitating the release of a proton.

The octanoyloxy group, an ester of octanoic acid, introduces a significant hydrophobic (lipophilic) chain to the molecule. This feature influences its solubility, making it more soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), and less soluble in water. cymitquimica.com This solubility profile is crucial for its application in biological assays where interaction with lipid-metabolizing enzymes is required. cymitquimica.com

Significance as a Biochemical Research Probe

The primary significance of this compound in the scientific community lies in its function as a chromogenic substrate for the enzyme phospholipase A₂ (PLA₂). chemicalbook.com PLA₂ enzymes are a critical class of enzymes that catalyze the hydrolysis of the ester bond at the sn-2 position of phospholipids (B1166683), releasing fatty acids and lysophospholipids. These products are involved in numerous physiological and pathological processes, including inflammation, signal transduction, and membrane remodeling.

The unique structure of this compound makes it an ideal tool for studying PLA₂ activity. The enzyme recognizes and cleaves the ester bond of the octanoyloxy group at the 3-position. chemicalbook.com This enzymatic action releases 4-nitro-3-hydroxybenzoic acid as one of the products. researchgate.net The significance of this product lies in its chromogenic nature; it is a colored compound that can be readily detected and quantified using spectrophotometry at a wavelength of 425 nm. chemicalbook.comresearchgate.net

The intensity of the color produced is directly proportional to the amount of 4-nitro-3-hydroxybenzoic acid released, which in turn is a direct measure of the PLA₂ enzyme's activity. This allows researchers to continuously monitor the enzymatic reaction and determine its rate. This principle has been adapted for use in high-throughput screening assays, often conducted in microplate formats, to efficiently test the activity of PLA₂ from various sources or to screen for potential inhibitors of this enzyme. researchgate.net

One of the key advantages of using this compound is that it provides a simpler and more sensitive alternative to other methods for assaying PLA₂ activity, such as those using radioactive substrates. researchgate.net Research has demonstrated its utility in quantifying PLA₂ activity in complex biological samples, including human serum and snake venom. researchgate.netsigmaaldrich.com For instance, studies have employed this substrate to characterize the enzymatic activity of PLA₂ from the venom of various snake species. sigmaaldrich.com In a typical assay, a substrate concentration of around 2 mM has been found to be sufficient to saturate the enzyme. researchgate.net

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₉NO₆ | cymitquimica.com |

| Molecular Weight | 309.31 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| Solubility | Soluble in DMSO and Ethanol | chemicalbook.com |

Principle of the Phospholipase A₂ (PLA₂) Assay using this compound

| Step | Description |

| 1. Substrate | This compound (colorless) |

| 2. Enzyme | Phospholipase A₂ (PLA₂) |

| 3. Reaction | PLA₂ hydrolyzes the ester bond of the substrate. |

| 4. Product | 4-Nitro-3-hydroxybenzoic acid (chromogenic product) + Octanoic acid |

| 5. Detection | The formation of the colored product is measured by absorbance at 425 nm. |

| 6. Quantification | The rate of color formation is proportional to the PLA₂ activity. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-3-octanoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-2-3-4-5-6-7-14(17)22-13-10-11(15(18)19)8-9-12(13)16(20)21/h8-10H,2-7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCATWRTRISVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602602 | |

| Record name | 4-Nitro-3-(octanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55894-52-5 | |

| Record name | 4-Nitro-3-(octanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitro 3 Octanoyloxy Benzoic Acid

Precursor Synthesis

The immediate precursor to the title compound is 4-Nitro-3-hydroxybenzoic acid, also known as 3-hydroxy-4-nitrobenzoic acid. Its synthesis can be achieved through several established chemical routes. One common method involves the nitration of 3-hydroxybenzoic acid. In a representative laboratory procedure, 3-hydroxybenzoic acid is dissolved in a suitable solvent like acetonitrile, and a nitrating agent such as cerium (IV) ammonium (B1175870) nitrate (B79036) is added portionwise. The reaction proceeds at room temperature, and after quenching with water and extraction, the product is purified by column chromatography.

Another significant pathway is the nitration of m-cresol (B1676322), which is then followed by an oxidation step. This process involves reacting m-cresol with a mixture of concentrated nitric and sulfuric acids to selectively nitrate the position para to the hydroxyl group, yielding 5-methyl-2-nitrophenol. Subsequently, the methyl group of this intermediate is oxidized to a carboxylic acid using an oxidizing agent like hydrogen peroxide under pressure, which results in the formation of 4-Nitro-3-hydroxybenzoic acid.

The following table summarizes various synthetic preparations for 4-Nitro-3-hydroxybenzoic acid:

| Starting Material | Reagents | Key Conditions | Yield |

| 3-Hydroxybenzoic Acid | Ammonium cerium (IV) nitrate, Acetonitrile | Room temperature, overnight stirring | 27% |

| m-Cresol | 1. Conc. HNO₃, Conc. H₂SO₄, Li 2. H₂O₂, Ethanol (B145695) | 1. 45–50°C 2. 55°C, 1.2–1.5 MPa pressure | Not specified |

Esterification Protocols

The conversion of 4-Nitro-3-hydroxybenzoic acid to 4-Nitro-3-(octanoyloxy)benzoic acid is achieved through an esterification reaction, where the hydroxyl group on the benzene (B151609) ring is acylated with an octanoyl group.

While specific literature detailing the optimized synthesis of this compound is not broadly available, the reaction can be accomplished using standard esterification methods. A common approach for acylating a phenolic hydroxyl group is to react it with an acylating agent like an acid anhydride (B1165640) or an acyl chloride in the presence of a catalyst.

For instance, a general procedure for the acetylation of a similar compound, 4-hydroxybenzoic acid, involves using acetic anhydride with a catalytic amount of concentrated sulfuric acid. libretexts.orguwimona.edu.jm This type of acid-catalyzed reaction proceeds by protonating the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to attack by the phenolic hydroxyl group. A similar protocol could be adapted for the synthesis of the title compound by substituting acetic anhydride with octanoic anhydride or octanoyl chloride.

Alternatively, base-catalyzed methods are also prevalent. The reaction could be performed using octanoyl chloride in the presence of a non-nucleophilic base like pyridine. The base serves to deprotonate the phenolic hydroxyl, increasing its nucleophilicity, and also to neutralize the HCl byproduct generated during the reaction.

Detailed studies concerning the process optimization and large-scale synthesis of this compound are not extensively documented in publicly accessible literature. For industrial applications, optimization would typically focus on factors such as catalyst efficiency and recovery, reaction time, temperature control, solvent selection to facilitate product isolation, and purification methods to achieve high purity and yield. Given its application as a specialized chromogenic substrate, production is likely carried out in smaller, specialized batches rather than on a large industrial scale.

Chemical Reactivity and Transformations

The chemical reactivity of this compound is largely defined by the functional groups present, particularly the ester linkage.

The most significant chemical transformation of this compound is the hydrolysis of its ester bond. This reaction is of paramount importance due to the compound's primary use as a chromogenic substrate for detecting the activity of phospholipase A2 (PLA2) enzymes. nih.govfao.orgwikipedia.org

The enzymatic hydrolysis of the sn-2 ester bond in phospholipids (B1166683) is the characteristic reaction catalyzed by PLA2. wikipedia.org this compound is designed as a structural mimic of natural phospholipid substrates. In the presence of PLA2, the ester bond is catalytically cleaved, releasing octanoic acid and 4-nitro-3-hydroxybenzoic acid.

Under assay conditions (typically aqueous buffer), the phenolic hydroxyl group of the resulting 4-nitro-3-hydroxybenzoic acid product becomes deprotonated, forming the 4-nitro-3-phenolate anion. This anion is a chromophore that exhibits strong absorbance at a wavelength of 425 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the rate of hydrolysis, and thus, to the activity of the phospholipase A2 enzyme. fao.org This enzyme-catalyzed hydrolytic pathway is the fundamental principle behind its application in biochemical assays.

Reduction Reactions of the Nitro Group

The nitro group of this compound is susceptible to reduction, which can lead to the formation of the corresponding amine, 4-amino-3-(octanoyloxy)benzoic acid. This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of reducing agents can be employed for the reduction of aromatic nitro compounds. wikipedia.org

Catalytic Hydrogenation: This is a common and often preferred method for nitro group reduction. It typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, with hydrogen gas as the reductant. masterorganicchemistry.comalmacgroup.com The reaction conditions are generally mild, but the ester group in this compound could also be susceptible to reduction under certain hydrogenation conditions, particularly with more aggressive catalysts or harsher conditions. researchgate.netcabidigitallibrary.org Therefore, careful selection of the catalyst and reaction parameters is crucial to achieve selective reduction of the nitro group. A patent for the hydrogenation of nitrobenzoic acids suggests using a palladium on charcoal catalyst at a hydrogen pressure below 100 psig and a pH of 5 to 7. google.com

Metal-Based Reductions: The reduction can also be carried out using metals in an acidic medium, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid. masterorganicchemistry.com These methods are generally effective for converting nitroarenes to anilines. Tin(II) chloride (SnCl₂) in ethanol offers a milder, non-aqueous alternative. masterorganicchemistry.com

The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups, such as the ester, are present.

| Reduction Method | Reagents and Conditions | Potential Outcome on this compound |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni masterorganicchemistry.com | Reduction of the nitro group to an amine. Potential for ester reduction depending on conditions. researchgate.netcabidigitallibrary.org |

| Metal in Acid | Fe, Sn, or Zn with HCl masterorganicchemistry.com | Reduction of the nitro group to an amine. The ester is generally stable under these conditions. |

| Tin(II) Chloride | SnCl₂ in ethanol masterorganicchemistry.com | Mild reduction of the nitro group to an amine. |

| Sodium Borohydride | NaBH₄ with Ni(PPh₃)₄ jsynthchem.com | Can reduce nitro compounds to amines; however, NaBH₄ alone is typically not strong enough. jsynthchem.com |

Nucleophilic Aromatic Substitution Potential

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAᵣ) by the strongly electron-withdrawing nitro group. nih.govnih.govlibretexts.org In SNAᵣ reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. libretexts.org

For a nucleophilic aromatic substitution to occur, the aromatic ring must typically have a good leaving group and be activated by electron-withdrawing substituents, particularly at positions ortho or para to the leaving group. libretexts.org In the case of this compound, the nitro group at position 4 activates the ring. The octanoyloxy group at position 3 is ortho to the nitro group. While the octanoyloxy group itself is not a typical leaving group in the context of SNAᵣ, its presence influences the electron distribution of the ring.

The most likely positions for nucleophilic attack would be the carbons bearing a leaving group that are ortho or para to the nitro group. If a halogen were present at position 1 (the carboxylic acid position) or position 5, it would be activated for substitution. Without a conventional leaving group on the ring, direct nucleophilic substitution is less likely.

However, the presence of the nitro group significantly lowers the electron density of the aromatic ring, making it more susceptible to attack by strong nucleophiles. Theoretical studies on halonitroarenes show that the addition of a nucleophile to the electron-deficient ring is often the rate-limiting step. nih.gov The reactivity of the aromatic ring towards nucleophilic substitution is correlated with the electron density at the reaction center. researchgate.net

Mechanistic Studies of 4 Nitro 3 Octanoyloxy Benzoic Acid in Biological Systems

Role as a Substrate for Phospholipase A2 (PLA2)

4-Nitro-3-(octanoyloxy)benzoic acid is widely recognized as a synthetic substrate for phospholipase A2 (PLA2), an enzyme that catalyzes the hydrolysis of the sn-2 ester bond in glycerophospholipids. redalyc.orgnih.gov The design of this compound mimics the essential structural features of natural phospholipids (B1166683), with the octanoyl chain representing a fatty acid residue and the nitrophenol portion acting as a leaving group. psu.edu This structural similarity allows it to fit into the active site of PLA2, making it a valuable tool for studying the enzyme's activity. psu.edu

Elucidation of Enzymatic Hydrolysis Mechanism

The enzymatic hydrolysis of this compound by PLA2 involves the cleavage of the ester bond at the 3-position. psu.edugithub.io This reaction is catalyzed by the PLA2 enzyme, which often requires calcium ions (Ca2+) for its full catalytic activity. psu.edumdpi.comscielo.org.co The mechanism is analogous to the hydrolysis of natural phospholipids, where the enzyme facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the ester linkage. This results in the release of the octanoyloxy group and the formation of 4-nitro-3-hydroxybenzoic acid. researchgate.net The specificity of PLA2 for this substrate is high, particularly for Ca2+-dependent phospholipases. psu.edu

Studies on PLA2 from various sources, including snake venom, have utilized this substrate to characterize enzymatic properties. For instance, a PLA2 isolated from Bothrops asper venom exhibited Michaelis-Menten kinetics with this substrate. redalyc.orgscielo.org.co Similarly, a PLA2 from Porthidium hyoprora snake venom also showed catalytic activity with this compound. mdpi.com The rate of hydrolysis is influenced by factors such as pH and temperature, with optimal conditions varying depending on the specific PLA2 enzyme being studied. redalyc.orgmdpi.comscielo.org.co For example, maximum enzyme activity for a PLA2 from BaspCol-PLA2 was observed at 40°C and a pH of 8.0. redalyc.orgscielo.org.co

Spectrophotometric Detection of Hydrolysis Products

A key advantage of using this compound as a substrate is the ease of detecting one of its hydrolysis products, 4-nitro-3-hydroxybenzoic acid. researchgate.net This product is a chromophore, meaning it absorbs light at a specific wavelength. researchgate.net Upon its formation, the reaction mixture exhibits an increase in absorbance at 425 nm. psu.edugithub.ioresearchgate.netpubcompare.ai This change in absorbance is directly proportional to the amount of chromophore produced and, consequently, to the PLA2 activity. researchgate.netpubcompare.ai

This spectrophotometric method allows for continuous monitoring of the enzymatic reaction in real-time, making it suitable for kinetic studies. psu.edupubcompare.ai The relationship between the concentration of the chromophore and the absorbance at 425 nm is linear, providing a straightforward way to quantify enzyme activity. researchgate.net For example, a 1.0 mM concentration of the chromophore has been reported to produce an absorbance of 2.54 ± 0.04 OD at 425 nm. researchgate.net This property has been instrumental in developing simple and efficient microplate assays for measuring PLA2 activity in various biological samples. researchgate.net

Applications in Enzyme Kinetics and Inhibitor Discovery

The characteristics of this compound make it an ideal substrate for high-throughput screening and detailed kinetic analysis of phospholipase A2.

Assay Development for Phospholipase Activity

The chromogenic nature of the hydrolysis of this compound has led to the development of convenient and widely used assays for PLA2 activity. scielo.org.coresearchgate.netresearchgate.net These assays are often performed in 96-well plates, allowing for the simultaneous analysis of multiple samples. nih.govmdpi.com The assay typically involves incubating the enzyme with the substrate under optimized conditions (e.g., specific pH, temperature, and Ca2+ concentration) and measuring the increase in absorbance at 425 nm over time. nih.govmdpi.compubcompare.ai

The initial velocity of the reaction (V₀), calculated from the rate of absorbance increase, is used as a measure of enzyme activity. nih.govmdpi.comnih.gov These assays have been successfully employed to determine the PLA2 activity in various sources, including snake venoms and human serum. mdpi.comresearchgate.netpubcompare.ai For instance, a substrate concentration of 2 mM was found to be sufficient to saturate PLA2 enzyme activity under specific assay conditions. researchgate.net

| Parameter | Value | Source |

| Substrate | This compound | scielo.org.coresearchgate.net |

| Wavelength for Detection | 425 nm | psu.eduresearchgate.netpubcompare.ai |

| Optimal pH (BaspCol-PLA2) | 8.0 | redalyc.orgscielo.org.co |

| Optimal Temperature (BaspCol-PLA2) | 40 °C | redalyc.orgscielo.org.co |

| KM (BaspCol-PLA2) | 3.11 mM | redalyc.orgscielo.org.co |

| VMax (BaspCol-PLA2) | 4.47 nmol/min | redalyc.orgscielo.org.co |

| Required Cofactor | Ca2+ | redalyc.orgmdpi.comscielo.org.co |

Screening Strategies for Enzyme Modulators

The simplicity and reliability of the PLA2 assay using this compound make it highly suitable for screening potential inhibitors or activators of the enzyme. pubcompare.ai By adding a test compound to the reaction mixture, its effect on PLA2 activity can be readily determined by observing the change in the rate of hydrolysis. A decrease in the rate of absorbance change indicates inhibition, while an increase suggests activation. This approach has been utilized to identify and characterize PLA2 modulators from various sources. pubcompare.ai The ability to perform these assays in a high-throughput format accelerates the discovery process for new therapeutic agents targeting PLA2. pubcompare.ai

Molecular Interaction Dynamics

The interaction between this compound and PLA2 is a specific molecular recognition event. The substrate binds to the active site of the enzyme, which is a hydrophobic channel. The octanoyl chain of the substrate fits into this channel, while the ester bond is positioned near the catalytic residues of the enzyme. The presence of a nitro group on the benzoic acid ring enhances the leaving group potential of the 3-hydroxy-4-nitrobenzoate moiety, facilitating the hydrolysis reaction.

The unique molecular structure of this compound also enables sophisticated research into lipid-protein interactions. pubcompare.ai Studying how this synthetic substrate interacts with PLA2 can provide valuable insights into the mechanisms of cellular signaling pathways where these enzymes play a crucial role. pubcompare.ai

Computational Molecular Docking Analyses

Computational molecular docking has been employed to investigate the interaction of this compound (NOBA), a synthetic chromogenic substrate, with phospholipase A2 (PLA2) enzymes. These studies provide insights into the binding modes and specific interactions that position the substrate within the enzyme's active site for catalysis.

In one such study, homology modeling was used to build the structure of a basic sPLA2, AplTX-II, from the venom of the snake Agkistrodon piscivorus leucostoma. researchgate.net The synthetic substrate NOBA was then docked into the modeled structure. researchgate.net The results of these simulations showed that NOBA, along with water molecules in the active site, spontaneously adopted stable positions. researchgate.net These positions and the established interactions were in full agreement with the proposed reaction mechanism for physiological phospholipid substrates, suggesting that the hydrolysis of NOBA is an excellent model for studying phospholipid hydrolysis. researchgate.net

Molecular docking has also been instrumental in studies investigating potential inhibitors of PLA2, where NOBA is used as the substrate to measure enzymatic activity. For instance, in a study evaluating the inhibitory potential of triterpenic compounds against a myotoxic PLA2 from Crotalus durissus cumanensis venom, molecular docking was used to understand the interactions between the inhibitors and the enzyme's active site. researchgate.net Although the docking was performed with the inhibitors, the context of the study relied on NOBA as the substrate to validate the enzyme's activity and inhibition. researchgate.net Similarly, the investigation of (+)-Catechin as a PLA2 inhibitor involved docking simulations with a PLA2 from Crotalus durissus terrificus, for which NOBA serves as a substrate in the corresponding enzymatic assays. scielo.org.coresearchgate.netredalyc.org These docking studies revealed that (+)-catechin could form hydrogen bonds with key residues like Asp49 in the enzyme's active site, thereby impeding access for substrates like NOBA. scielo.org.coresearchgate.netredalyc.org

Another study focused on the flavonoid quercitrin (B1678633) as an inhibitor of C. d. terrificus sPLA2, an enzyme characterized as allosteric in the presence of NOBA. nih.gov Molecular docking showed that quercitrin could establish chemical interactions with crucial amino acid residues involved in the enzymatic activity, suggesting it could physically impair the access of the NOBA substrate to the catalytic site of the toxin. nih.gov

Table 1: Summary of Molecular Docking Studies Involving this compound Context

| Enzyme Studied | Ligand Docked | Key Findings | Reference |

|---|---|---|---|

| AplTX-II (basic sPLA2 from Agkistrodon piscivorus leucostoma) | This compound (NOBA) | NOBA adopted a stable position in the active site, consistent with the established reaction mechanism for phospholipids. | researchgate.net |

| PLA2 from Crotalus durissus cumanensis | Ursolic acid, Betulinic acid, Oleanolic acid, Madecassic acid | Ursolic acid showed the highest inhibition, with docking revealing interactions with key catalytic residues (Leu2, Phe24, Tyr52, Lys69). | researchgate.net |

| PLA2 from Crotalus durissus terrificus | (+)-Catechin | (+)-Catechin formed hydrogen bonds with Asp49 and Asn6, potentially blocking the substrate binding site. | scielo.org.coresearchgate.netredalyc.org |

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations have been utilized to refine docked models and to study the dynamic behavior of this compound (NOBA) within the active site of phospholipase A2 (PLA2) enzymes. These simulations provide a more dynamic picture of the binding event than static docking, accounting for protein flexibility and the role of solvent molecules over time.

A key study combined homology modeling of the AplTX-II sPLA2 with subsequent MD simulations of the enzyme complexed with NOBA. researchgate.net The simulations, performed with explicit solvent, demonstrated that both the NOBA substrate and water molecules in the active site spontaneously maintained stable positions and interactions. This stability and the nature of the interactions observed during the simulation were fully consistent with the proposed catalytic mechanism for natural phospholipids. researchgate.net This finding reinforces the validity of using NOBA as a substrate analog to study the enzymatic hydrolysis of phospholipids. researchgate.net

In other research, MD simulations were employed to refine the homology model of a PLA2 from Crotalus oreganus abyssus venom. nih.gov While the simulation was primarily for refining the protein structure, the study synthesized and used NOBA as a nonmicellar substrate to characterize the enzyme's activity. nih.gov The stability of the refined enzyme model provides a reliable framework for future simulations of the binding event with substrates like NOBA. nih.gov

Non-Enzymatic Association Studies with Biological Molecules

While this compound (NOBA) is primarily known as a chromogenic substrate for enzymatic reactions, its utility is predicated on its specific, non-covalent association with the target enzyme, phospholipase A2 (PLA2), prior to hydrolysis. The design of NOBA was based on mimicking the essential structural features of natural substrates like phosphatidylcholine. psu.edu This mimicry allows it to bind within the enzyme's active site.

Studies investigating inhibitors of PLA2 rely on the competitive or non-competitive association of inhibitor molecules, which in turn prevents or alters the binding of NOBA. In a bioassay-guided fractionation of an extract from Swietenia macrophylla, the inhibitory activity of the resulting fractions and the identified compound, (+)-catechin, was determined by their ability to reduce the hydrolysis of NOBA. scielo.org.co This indicates that the inhibitor associates with the enzyme, thereby preventing the association of NOBA with the catalytic site. researchgate.netscielo.org.co The study used a spectrophotometric assay with NOBA to quantify the inhibitory effect, demonstrating a dose-dependent inhibition of PLA2 activity from Bothrops asper venom by both the plant extract fraction and (+)-catechin. scielo.org.coscielo.org.co This entire assay is based on the principle of molecular association between the enzyme, the substrate (NOBA), and the potential inhibitor.

The association of NOBA with PLA2 is a critical prerequisite for its hydrolysis into 4-nitro-3-hydroxybenzoic acid, the chromophore detected in enzymatic assays. researchgate.net The kinetics of this enzymatic reaction are regularly studied using NOBA, with the initial velocity of the reaction being dependent on the substrate's ability to associate with the enzyme and be turned over. nih.govresearchgate.net Therefore, while not strictly "non-enzymatic" in the final outcome, the initial binding event is a non-covalent association that is the focus of competitive inhibition studies. scielo.org.co

Advanced Research Applications of 4 Nitro 3 Octanoyloxy Benzoic Acid

Utilization in Phospholipase Enzymology Research

4-Nitro-3-(octanoyloxy)benzoic acid (NOBA) is widely recognized as a chromogenic substrate for assaying the activity of phospholipase A2 (PLA2) enzymes. chemicalbook.com The primary mechanism involves the enzymatic hydrolysis of the ester bond in NOBA by PLA2. This reaction releases a nitrophenol derivative, 4-nitro-3-hydroxybenzoic acid, which can be detected spectrophotometrically at a wavelength of 425 nm. researchgate.net The resulting absorbance is directly proportional to the concentration of the chromophore produced, providing a quantifiable measure of PLA2 activity. researchgate.net

This characteristic makes NOBA an invaluable tool for studying enzyme kinetics and for the high-throughput screening of potential PLA2 inhibitors. researchgate.net Researchers have successfully employed NOBA in a simple microplate assay for human serum PLA2, demonstrating its utility in clinical research contexts. researchgate.net Studies have shown that a substrate concentration of 2 mM is sufficient to saturate PLA2 enzyme activity under typical assay conditions. researchgate.net The compound has been instrumental in evaluating the phospholipase activity in various biological samples, including snake venoms and the venom of the spider Phoneutria boliviensis. fishersci.comresearchgate.net

Key Research Findings in Phospholipase Enzymology:

| Research Area | Key Finding | Reference |

| Enzyme Kinetics | The hydrolysis of NOBA by PLA2 follows biphasic kinetics, with an initial rapid phase followed by a slower, linear reaction rate. | researchgate.net |

| Assay Development | A simple and cost-effective microplate assay using NOBA has been developed for measuring human serum PLA2 activity. | researchgate.net |

| Venom Analysis | NOBA has been used to determine the phospholipase A2 activity in the venom of spiders and snakes. | fishersci.comresearchgate.net |

Contributions to Enzyme Immobilization Techniques

The chemical structure of this compound lends itself to applications in enzyme immobilization. Specifically, it has been utilized to acylate the ε-amino groups of lysine (B10760008) residues in proteins, such as phospholipase A2 from snake venom. chemicalbook.com This process effectively immobilizes the enzyme, facilitating the study of its kinetics and the screening of potential inhibitors in a more controlled and stable environment. chemicalbook.com The ability to anchor the lipid substrate allows for detailed investigations into enzyme-substrate interactions.

Function as a Synthetic Building Block in Organic Chemistry

Beyond its applications in enzymology, this compound serves as a versatile building block in organic synthesis. Its functional groups—a carboxylic acid, an ester, and a nitro group—provide multiple reaction sites for chemical modification. bldpharm.com This allows for its incorporation into more complex molecules. For instance, the synthesis of NOBA itself involves the esterification of 3-hydroxy-4-nitrobenzoic acid with octanoic acid. chemicalbook.com The precursor, 3-hydroxy-4-nitrobenzoic acid, can be synthesized from 3-hydroxybenzoic acid through nitration. chemicalbook.com The compound's utility as a synthetic intermediate is highlighted by its inclusion in catalogues of chemical building blocks for organic and medicinal chemistry. bldpharm.comambeed.com Its unique molecular structure, particularly the octanoyloxy modification, offers distinct chemical properties for advanced research applications, including the potential for enhanced reactivity and specificity in the synthesis of novel compounds. pubcompare.ai

Structure Activity Relationship Investigations and Derivatives of 4 Nitro 3 Octanoyloxy Benzoic Acid

Design and Synthesis of Analogs

The design and synthesis of analogs of 4-Nitro-3-(octanoyloxy)benzoic acid have been centered on modifying its key functional moieties to probe their roles in molecular recognition and catalysis. The primary route for synthesizing the parent compound and its derivatives is the esterification of the corresponding substituted 3-hydroxybenzoic acid.

The octanoyloxy group is a crucial feature of this compound, providing a significant hydrophobic character to the molecule. This lipophilic chain is believed to interact with hydrophobic channels in the active sites of enzymes like phospholipase A2 (PLA2). The synthesis of analogs with modified acyl chains allows for the investigation of how chain length, branching, and unsaturation affect substrate binding and turnover.

The general synthesis for these analogs involves the acylation of 4-nitro-3-hydroxybenzoic acid with various acyl chlorides or anhydrides. By varying the acylating agent, a series of 4-nitro-3-(alkanoyloxy)benzoic acids can be prepared. For instance, using acyl chlorides with different carbon chain lengths (e.g., acetyl, butyryl, decanoyl chloride) would yield a homologous series of esters.

Table 1: Examples of Analogs with Modified Octanoyloxy Moiety

| Acyl Chloride/Anhydride (B1165640) | Resulting Analog | Key Feature of Modification |

| Acetyl chloride | 4-Nitro-3-(acetoxy)benzoic acid | Short acyl chain |

| Butyryl chloride | 4-Nitro-3-(butanoyloxy)benzoic acid | Medium-length acyl chain |

| Decanoyl chloride | 4-Nitro-3-(decanoyloxy)benzoic acid | Long acyl chain |

| Isovaleryl chloride | 4-Nitro-3-(isovaleroyloxy)benzoic acid | Branched acyl chain |

| Oleoyl chloride | 4-Nitro-3-(oleoyloxy)benzoic acid | Unsaturated acyl chain |

This table presents hypothetical analogs based on common synthetic modifications to the ester group.

Kinetic studies of PLA2 with a new class of substrates, 3-(acyloxy)-4-nitrobenzoic acids, have been reported, indicating the feasibility of such modifications to probe enzyme activity. unco.edu

Alterations to these components can provide insights into the electronic and steric requirements for biological activity. Key modifications include:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group to form 4-amino-3-(octanoyloxy)benzoic acid. This transformation significantly alters the electronic nature of the substituent, from strongly electron-withdrawing to electron-donating. This can be achieved through catalytic hydrogenation or using reducing agents like tin and hydrochloric acid. The resulting amino group can also serve as a handle for further functionalization.

Positional Isomerism of the Nitro Group: The synthesis of positional isomers, such as 2-nitro-3-(octanoyloxy)benzoic acid, allows for the investigation of the steric and electronic effects of the nitro group's location. The synthesis of 2-nitro-3-methylbenzoic acid has been reported, suggesting a potential route to the corresponding 3-hydroxy and subsequently 3-octanoyloxy derivatives. google.com

Substitution on the Benzoic Acid Core: Introducing other substituents, such as halogens or alkyl groups, onto the benzoic acid ring can modulate the molecule's lipophilicity, electronic properties, and steric profile. For example, the synthesis of halogenated analogues could be explored to enhance binding interactions or alter metabolic stability. nih.gov The synthesis of 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid derivatives highlights the feasibility of introducing substituents onto the benzoic acid core. nih.gov

Table 2: Examples of Analogs with Alterations to the Nitro Group and Benzoic Acid Core

| Modification | Resulting Analog | Synthetic Precursor |

| Nitro group reduction | 4-Amino-3-(octanoyloxy)benzoic acid | This compound |

| Nitro group isomerization | 2-Nitro-3-(octanoyloxy)benzoic acid | 2-Nitro-3-hydroxybenzoic acid |

| Halogenation | 4-Nitro-3-(octanoyloxy)-5-chlorobenzoic acid | 5-Chloro-3-hydroxy-4-nitrobenzoic acid |

This table presents potential analogs based on known chemical transformations of the functional groups present.

Comparative Studies with Related Substituted Benzoic Acids

To understand the SAR of this compound, it is instructive to compare its properties and activity with those of related substituted benzoic acids. These studies help to elucidate the specific contributions of the nitro and octanoyloxy groups in their particular positions.

The relative positions of substituents on the benzoic acid ring can have a profound impact on the molecule's biological activity. This is due to changes in steric hindrance, electronic effects, and the ability to form intramolecular hydrogen bonds.

The nature of the functional groups attached to the benzoic acid core is a primary determinant of its biological activity. The strong electron-withdrawing nature of the nitro group in this compound is crucial for its function as a chromogenic substrate for PLA2, as it facilitates the departure of the 3-hydroxy-4-nitrobenzoate leaving group.

Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) would significantly alter the electronic properties of the molecule and, consequently, its reactivity and interaction with biological targets. For example, the introduction of a nitro group at the 4-position of benzoic acid has been shown to influence its metabolism. nih.gov

Furthermore, the replacement of the ester linkage with an amide or other functional groups would change the chemical stability and hydrogen bonding capabilities of the molecule, likely leading to a different biological profile. Studies on other benzoic acid derivatives have shown that such modifications can have a significant impact on their inhibitory activities against enzymes like secretory phospholipase A2. nih.gov

Table 3: Predicted Impact of Functional Group Variations on Activity

| Functional Group Variation | Predicted Effect on Activity | Rationale |

| Replacement of -NO₂ with -NH₂ | Decreased substrate efficiency for PLA2 | Amino group is electron-donating, making the phenolate a poorer leaving group. |

| Replacement of -NO₂ with -CF₃ | Potentially maintained or altered substrate efficiency | Trifluoromethyl group is also strongly electron-withdrawing. |

| Replacement of octanoyloxy with octanamido | Likely loss of PLA2 substrate activity | Amide bond is more stable to hydrolysis than an ester bond. |

This table provides a predictive analysis based on the known chemical properties of the functional groups.

Computational Approaches to Derivative Design

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for the rational design of derivatives of this compound. These approaches can predict the binding affinity and orientation of analogs within a target's active site, thereby guiding synthetic efforts towards more potent and selective compounds.

Molecular docking studies have been employed to investigate the interaction of this compound with PLA2 enzymes. researcher.life These studies can reveal key interactions between the ligand and amino acid residues in the active site, providing a structural basis for the observed activity. For example, docking could be used to predict how changes in the acyl chain length of the octanoyloxy moiety would affect its fit within the hydrophobic channel of the PLA2 active site.

QSAR studies can establish a mathematical relationship between the physicochemical properties of a series of analogs and their biological activity. For inhibitors of PLA2, QSAR models have been developed that correlate inhibitory potency with parameters such as the Taft substituent constant (σ*) and the Hansch hydrophobicity constant (π). nih.gov Such models could be applied to a series of 4-Nitro-3-(alkanoyloxy)benzoic acid derivatives to predict the optimal chain length for inhibitory activity.

These computational strategies can be used to prioritize the synthesis of novel derivatives with a higher probability of desired biological activity, thus accelerating the drug discovery and development process. nih.gov

Prediction of Electronic and Steric Effects

The electronic and steric properties of this compound are fundamental to its utility as a substrate. The nitro group, being strongly electron-withdrawing, significantly influences the acidity of the carboxylic acid and the spectral properties of the hydrolyzed product. The octanoyloxy chain dictates the molecule's hydrophobicity and steric fit within the enzyme's active site. Computational methods and quantitative structure-activity relationship (QSAR) studies allow for the prediction of how modifications will impact these effects. nih.govnih.govchitkara.edu.in

Electronic Effects: The primary electronic considerations involve the electron density of the aromatic ring and the pKa of the carboxylic acid. The nitro group at the para-position to the carboxyl group increases its acidity by stabilizing the carboxylate anion. Replacing or repositioning this group would predictably alter the electronic character of the molecule. For instance, substituting the nitro group with a less electron-withdrawing group like a cyano (-CN) or a halogen (-Cl, -Br) would decrease the acidity. This, in turn, could affect the chromogenic properties of the resulting phenol after hydrolysis, as the wavelength of maximum absorbance (λmax) of the phenolate anion is dependent on the electronic nature of the ring substituents.

Steric Effects: The length and branching of the acyl chain are the dominant steric factors. The eight-carbon octanoyl chain provides a significant hydrophobic tail that facilitates binding within the hydrophobic channel of PLA2. researchgate.net Shortening or lengthening this chain would predictably alter the binding affinity and specificity for different PLA2 isozymes. Introducing bulky groups or branching within the chain could create steric hindrance, potentially reducing the rate of hydrolysis or converting the substrate into an inhibitor.

The following table outlines predicted effects based on hypothetical modifications to the parent structure.

| Modification on Parent Structure | Predicted Change in Electronic Properties | Predicted Change in Steric/Hydrophobic Properties | Predicted Impact on Substrate Activity |

| Replace -NO₂ with -CN | Decrease in electron-withdrawing strength; slight increase in pKa. | No significant change. | Potential shift in λmax of the hydrolyzed product; possible change in hydrolysis kinetics. |

| Replace octanoyl with butanoyl (C4) | No significant change. | Decreased hydrophobicity and chain length. | Reduced binding affinity for PLA2, likely a poorer substrate. |

| Replace octanoyl with dodecanoyl (C12) | No significant change. | Increased hydrophobicity and chain length. | Potentially enhanced binding affinity, but may be too bulky for the active site, slowing hydrolysis. |

| Add a methyl group to the acyl chain | Minor inductive electronic effect. | Increased steric bulk near the ester bond. | Potential for steric hindrance, likely reducing the rate of enzyme-catalyzed hydrolysis. |

Virtual Screening for Enhanced Properties

Virtual screening is a powerful computational technique used to identify promising derivatives from large chemical libraries without the need for initial synthesis and testing. For this compound, this approach can be used to design new substrates with enhanced properties such as higher affinity for a specific PLA2 isoform, increased hydrolysis rates, or improved solubility. The process typically involves molecular docking simulations where virtual derivatives are fitted into a three-dimensional model of the target enzyme's active site. nih.govufms.brresearchgate.net

The screening process begins with the creation of a virtual library of derivatives. This library would contain variations in the acyl chain length, modifications to the nitro group, and different substitution patterns on the benzoic acid ring. These virtual compounds are then docked into the crystal structure of a target enzyme, such as human secretory PLA2. nih.govufms.br The docking software calculates a binding score for each compound, which estimates its binding affinity. Compounds that show favorable interactions, such as strong hydrophobic interactions within the active site channel and proper orientation of the ester bond towards the catalytic residues, are selected as lead candidates. researchgate.netnih.gov

Key objectives for virtual screening of derivatives could include:

Enhanced Binding Affinity: Identifying derivatives with acyl chains or other hydrophobic additions that maximize contact with the hydrophobic residues in the enzyme's active site.

Improved Hydrolysis Rate: Screening for compounds where the ester carbonyl is perfectly positioned for nucleophilic attack by the enzyme's catalytic machinery.

Isoform Selectivity: Designing derivatives that fit the unique active site topology of one PLA2 isoform over others.

The table below presents hypothetical derivatives and the enhanced properties they might exhibit, as predicted by a virtual screening workflow.

| Hypothetical Derivative | Modification | Target Property for Enhancement | Predicted Mechanism of Enhancement |

| 4-Nitro-3-(decanoyloxy)benzoic acid | Acyl chain extended to C10 | Higher binding affinity | Increased hydrophobic interaction within the PLA2 active site channel. |

| 2-Fluoro-4-nitro-3-(octanoyloxy)benzoic acid | Addition of fluoro group ortho to carboxyl | Increased hydrolysis rate | The electron-withdrawing fluoro group could further polarize the ester carbonyl, making it more susceptible to nucleophilic attack. |

| 4-Nitro-3-(7-methyloctanoyloxy)benzoic acid | Branched acyl chain | Isoform selectivity | The branched methyl group may provide a better steric fit in the active site of a specific PLA2 isoform while clashing with others. |

| 5-Nitro-3-(octanoyloxy)salicylic acid | Carboxyl moved to C1, hydroxyl at C2 | Altered chromogenic properties | The position of the resulting phenolate relative to the nitro group would change, shifting the λmax and potentially increasing the molar absorptivity for a stronger signal. |

Through these computational prediction and screening methods, the design of next-generation chromogenic substrates and related enzyme inhibitors can be significantly accelerated, allowing for the development of more sensitive and specific tools for biochemical research.

Analytical Characterization and Theoretical Modeling of 4 Nitro 3 Octanoyloxy Benzoic Acid

Spectroscopic and Chromatographic Methods for Analysis

A suite of analytical techniques is employed to characterize 4-Nitro-3-(octanoyloxy)benzoic acid. These methods provide qualitative and quantitative information about the molecule's structure and purity. bldpharm.comsigmaaldrich.com

Spectroscopic Methods:

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly relevant given the compound's use as a chromogenic substrate for enzymes like phospholipase A2. chemicalbook.com The hydrolysis of the ester bond releases a nitrophenol derivative, which can be quantified spectrophotometrically. chemicalbook.com Assays involving this compound often measure the change in absorbance at a specific wavelength, such as 425 nm, to determine enzyme activity. chemicalbook.com For chromatographic detection, a wavelength of 271 nm has been used for a structurally related compound, 4-bromomethyl-3-nitrobenzoic acid, indicating a likely region of strong absorbance for the nitroaromatic system. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the ester, the N-O stretches of the nitro group, and the C-H stretches of the alkyl chain. Data for the related 4-nitrobenzoic acid is available from the National Institute of Standards and Technology (NIST). nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Although specific spectral data for this compound is not widely published, chemical suppliers indicate its availability. bldpharm.comsigmaaldrich.com The ¹H NMR spectrum would feature distinct signals for the protons on the aromatic ring, a downfield signal for the carboxylic acid proton, and a series of signals corresponding to the methylene (B1212753) and methyl protons of the octanoyl chain. rsc.org ¹³C NMR would similarly show characteristic peaks for the carboxyl, ester, aromatic, and alkyl carbons. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (309.31 g/mol ) and to study its fragmentation pattern, which aids in structural confirmation. chemicalbook.comchemspider.com Electron ionization mass spectrometry data for the parent compound, 4-nitrobenzoic acid, is available and can serve as a reference. nist.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound and for quantitative analysis. A validated stability-indicating HPLC-UV method developed for the related compound 4-bromomethyl-3-nitrobenzoic acid demonstrates the utility of this technique. researchgate.net That method utilized a C18 octadecylsilane (B103800) column with a mobile phase of methanol (B129727) and water adjusted to pH 4.0 with formic acid, which could likely be adapted for this compound. researchgate.net HPLC methods have been successfully validated for numerous other benzoic acid derivatives, highlighting the robustness of the technique for this class of compounds. thaiscience.infolongdom.org

Ultra-High-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These advanced techniques offer higher resolution, faster analysis times, and the definitive structural confirmation provided by mass spectrometry. Commercial suppliers often provide documentation from these methods to certify the quality of the compound. bldpharm.com

| Analytical Method | Application | Expected Observations |

| UV-Vis Spectroscopy | Quantitative analysis, Enzyme assays | Absorbance maximum allowing for quantification (e.g., ~425 nm for hydrolysis product). |

| IR Spectroscopy | Functional group identification | Characteristic peaks for -COOH, -NO₂, ester C=O, and alkyl C-H bonds. |

| NMR Spectroscopy | Structural elucidation | Distinct signals for aromatic, carboxylic, and octanoyl chain protons/carbons. |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak confirming mass; fragmentation pattern confirming structure. |

| HPLC/UPLC | Purity assessment, Quantification | Separation from impurities, quantification via UV detection. |

Crystallographic Studies and Polymorphism of Related Compounds

While specific single-crystal X-ray diffraction data for this compound is not publicly available, valuable structural insights can be drawn from studies on closely related nitrobenzoic acid derivatives. The investigation of isomers of nitro trifluoromethyl benzoic acid provides a pertinent example.

A study on 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid revealed key intermolecular interactions that are likely to govern the crystal packing of this compound. Key findings include:

Hydrogen Bonding: Both trifluoromethyl isomers form classic head-to-tail dimers via hydrogen bonds between their carboxylic acid groups. This interaction is described by the graph-set notation R²₂(8).

Dimer Formation: The formation of these robust hydrogen-bonded dimers is a dominant feature in the crystal structures of many benzoic acid derivatives and is highly anticipated to be present in the solid state of this compound.

Steric Effects: The study highlighted how the position of a substituent can influence molecular conformation. The steric bulk of the substituent group can cause the carboxylic acid or nitro group to rotate out of the plane of the aromatic ring. In this compound, the octanoyloxy group at the 3-position would similarly be expected to influence the planarity of the adjacent nitro group.

Information regarding polymorphism—the ability of a compound to exist in multiple crystal forms—for this compound is not documented in the literature. However, the potential for polymorphism is significant in substituted benzoic acids due to the interplay of strong hydrogen bonding and weaker interactions, which can lead to different stable or metastable packing arrangements.

Advanced Computational Chemistry for Structural Elucidation

In the absence of extensive experimental data, advanced computational methods serve as powerful tools for predicting the structural and electronic properties of this compound.

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), can provide a deep understanding of the molecule's intrinsic properties. nih.gov Studies on related nitroalkyl benzoates and other nitrobenzoic acid derivatives have successfully used DFT methods like B3LYP to analyze reaction mechanisms, decomposition pathways, and the influence of substituents on electronic structure. nih.govresearchgate.net

For this compound, these calculations could be used to:

Determine Molecular Geometry: Optimize the molecule's three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles, including the rotational orientation of the functional groups.

Analyze Electronic Structure: Calculate the distribution of electron density and generate a molecular electrostatic potential (MEP) map. The MEP would visualize the electron-rich regions (around the carboxylic acid and nitro group oxygens) and electron-poor regions, which are critical for understanding intermolecular interactions.

Predict Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's susceptibility to nucleophilic and electrophilic attack. The strong electron-withdrawing nature of the nitro group is expected to significantly influence these frontier orbitals. nih.gov

Predictive Modeling of Solid-State Behavior

Building upon quantum chemical calculations and insights from the crystallography of related compounds, predictive modeling can be used to explore the solid-state landscape of this compound. Computational studies on other nitrobenzoic acid derivatives have demonstrated the ability to generate solid-form landscapes to rationalize and predict the formation of different crystal structures, including solvates and polymorphs. researchgate.netchemrxiv.org

This approach typically involves:

Crystal Structure Prediction (CSP): Generating a large number of hypothetical crystal packing arrangements based on the molecule's structure.

Energy Calculations: Calculating the lattice energy of each hypothetical structure to rank them by stability. These calculations would account for the strong carboxylic acid dimer hydrogen bonds observed in related compounds, as well as weaker van der Waals forces from the long alkyl chain.

Polymorph Screening: The resulting energy landscape can identify a set of low-energy, plausible crystal structures. This provides targets for experimental polymorph screening and helps rationalize why certain forms might be preferred under different crystallization conditions. chemrxiv.orgresearchgate.net Such predictive studies are invaluable for understanding and controlling the physical properties of the solid material.

Q & A

Q. What are the standard synthetic routes for 4-Nitro-3-(octanoyloxy)benzoic acid?

- Methodological Answer : The compound is synthesized via esterification of 4-nitro-3-hydroxybenzoic acid with octanoyl chloride under acidic conditions. Catalysts like sulfuric acid are used to facilitate ester bond formation. The reaction is typically conducted under reflux (110–120°C) for 4–6 hours. Post-synthesis purification involves recrystallization from ethanol or distillation under reduced pressure to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in a cool, dry environment (<25°C) away from strong oxidizing agents (e.g., peroxides, chlorates) to prevent hazardous reactions. Use inert gas (e.g., nitrogen) to purge storage containers if prolonged stability is required. Personal protective equipment (PPE) such as impermeable gloves, safety goggles, and lab coats are mandatory during handling to avoid skin/eye contact .

Q. What solvents are suitable for dissolving this compound?

- Methodological Answer : Limited aqueous solubility is reported, but the compound dissolves readily in organic solvents like dimethyl sulfoxide (DMSO) and ethanol (up to 75 mM). For biological assays, prepare stock solutions in DMSO and dilute in buffer to avoid precipitation .

Advanced Research Questions

Q. How is this compound utilized as a chromogenic substrate in phospholipase A₂ (PLA₂) assays?

- Methodological Answer : this compound acts as a chromogenic substrate for PLA₂, where enzymatic hydrolysis releases 4-nitrobenzoic acid, detectable via UV-Vis spectroscopy at 425 nm. Optimize substrate concentration (typically 0.1–1 mM) and monitor reaction kinetics under controlled pH (7.4–8.0) and temperature (37°C). Include negative controls (e.g., heat-inactivated enzyme) to validate specificity .

Q. How can researchers resolve discrepancies in PLA₂ activity data when using this substrate?

- Methodological Answer : Activity loss over time (e.g., neurotoxicity decay in venom studies) may arise from substrate instability or enzyme denaturation. To mitigate:

Q. What reaction mechanisms govern the oxidation of this compound?

- Methodological Answer : Oxidation with agents like KMnO₄ cleaves the ester bond, yielding 4-nitrobenzoic acid and octanoic acid. Reaction conditions (e.g., acidic vs. alkaline media) influence product distribution. For mechanistic studies, employ LC-MS or NMR to track intermediates and confirm reaction pathways .

Q. How does the nitro group influence nucleophilic substitution reactions in derivative synthesis?

- Methodological Answer : The nitro group at the 4-position deactivates the aromatic ring, directing nucleophilic attack to the meta position. For substitution reactions (e.g., with amines), use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance reactivity. Monitor reaction progress via TLC or HPLC to optimize yields .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data for this compound?

- Methodological Answer : While some sources report solubility in DMSO/ethanol , others lack quantitative data . To resolve:

- Conduct empirical solubility tests using a gradient of solvents.

- Consider lipophilicity (logP ~3.5 predicted) to guide solvent selection for assays.

Tables for Key Data

Key Considerations for Experimental Design

- Enzymatic Assays : Include kinetic controls (e.g., substrate saturation curves) to avoid artifacts .

- Synthetic Optimization : Use continuous flow reactors for scalable production, reducing side reactions .

- Safety Protocols : Adhere to GHS guidelines for handling nitro-containing compounds, including fume hood use and waste neutralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.